molecular formula C19H24N2O3S B6907886 N-ethyl-2,3-dimethyl-5-methylsulfonyl-N-(1-pyridin-3-ylethyl)benzamide

N-ethyl-2,3-dimethyl-5-methylsulfonyl-N-(1-pyridin-3-ylethyl)benzamide

Cat. No.: B6907886
M. Wt: 360.5 g/mol
InChI Key: GNAOVOCYPCCHNR-UHFFFAOYSA-N
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Description

N-ethyl-2,3-dimethyl-5-methylsulfonyl-N-(1-pyridin-3-ylethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with ethyl, dimethyl, methylsulfonyl, and pyridin-3-ylethyl groups, making it a unique molecule with distinct chemical properties.

Properties

IUPAC Name

N-ethyl-2,3-dimethyl-5-methylsulfonyl-N-(1-pyridin-3-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-6-21(15(4)16-8-7-9-20-12-16)19(22)18-11-17(25(5,23)24)10-13(2)14(18)3/h7-12,15H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAOVOCYPCCHNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C1=CN=CC=C1)C(=O)C2=C(C(=CC(=C2)S(=O)(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2,3-dimethyl-5-methylsulfonyl-N-(1-pyridin-3-ylethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with a benzamide derivative and introduce the various substituents through a series of reactions such as alkylation, sulfonation, and coupling reactions. Specific reagents and conditions may include:

    Alkylation: Using ethyl halides in the presence of a base to introduce the ethyl group.

    Sulfonation: Employing sulfonyl chlorides under basic conditions to add the methylsulfonyl group.

    Coupling Reactions: Utilizing palladium-catalyzed coupling reactions to attach the pyridin-3-ylethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalyst Optimization: To improve reaction rates and selectivity.

    Purification Techniques: Such as crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2,3-dimethyl-5-methylsulfonyl-N-(1-pyridin-3-ylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Using reagents like potassium permanganate or chromium trioxide.

    Reduction: Employing hydrogen gas with a palladium catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: Utilizing halogenating agents or nitrating mixtures for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Exploring its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilizing its unique properties in material science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-ethyl-2,3-dimethyl-5-methylsulfonyl-N-(1-pyridin-3-ylethyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, depending on the functional groups present in the compound. For instance, the pyridin-3-ylethyl group may interact with enzyme active sites, altering their activity.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-2,3-dimethyl-5-methylsulfonylbenzamide: Lacks the pyridin-3-ylethyl group.

    N-ethyl-2,3-dimethylbenzamide: Lacks both the methylsulfonyl and pyridin-3-ylethyl groups.

    N-ethyl-5-methylsulfonyl-N-(1-pyridin-3-ylethyl)benzamide: Lacks the 2,3-dimethyl substitution.

Uniqueness

N-ethyl-2,3-dimethyl-5-methylsulfonyl-N-(1-pyridin-3-ylethyl)benzamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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